![molecular formula C15H19ClN2O3 B2680562 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea CAS No. 899962-92-6](/img/structure/B2680562.png)

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

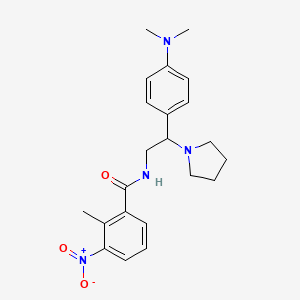

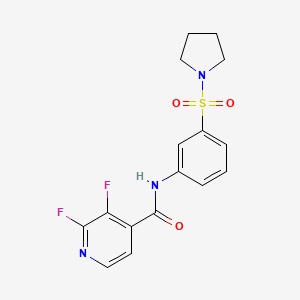

The compound contains a 1,4-dioxaspiro[4.4]nonane group, which is a type of spirocyclic compound where two oxygen atoms are incorporated into the ring system . This group is attached to a urea functionality, which consists of a carbonyl group (C=O) and two amine groups (-NH2). The urea group is further substituted with a 4-chlorophenyl group, which is a phenyl ring (a six-membered carbon ring) with a chlorine atom attached at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-dioxaspiro[4.4]nonane ring, the urea group, and the 4-chlorophenyl group. The presence of these groups would influence the compound’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Environmental Degradation Studies

- Electro-Fenton Degradation : Research has demonstrated the effectiveness of electro-Fenton systems in degrading antimicrobials like triclosan and triclocarban, which share structural similarities with the compound . These systems utilize hydroxyl radicals produced on anode surfaces and in the medium through Fenton's reaction for degradation processes, revealing the potential for environmental cleanup applications (Sirés et al., 2007).

Insecticide Action Mechanism

- Cuticle Deposition Interference : Studies on derivatives similar to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea have shown that certain urea-based compounds can disrupt the process of cuticle deposition in insects, leading to their death. This provides insights into developing new classes of insecticides that are safe for mammals but effective in controlling pest populations (Mulder & Gijswijt, 1973).

Anticancer Agents Development

- Antiproliferative Activity : Diaryl ureas, including those structurally related to the specified compound, have been investigated for their antiproliferative effects against various cancer cell lines. This research has led to the identification of compounds with significant inhibitory activity, highlighting the potential for developing new anticancer agents (Jian Feng et al., 2020).

Photocatalytic Degradation and Hydrogen Production

- Organic Pollutant Degradation : Research on titania photocatalysts modified with dual surface components has shown capability in degrading organic pollutants (like 4-chlorophenol and urea derivatives) while simultaneously producing hydrogen. This dual-functionality approach presents a promising avenue for both environmental remediation and renewable energy production (Jungwon Kim et al., 2012).

Photodegradation Studies

- Toxicity of Photodegradation Products : The photodegradation of urea derivatives similar to the specified compound has been analyzed in various media, determining the rate constants, half-lives, and the toxicity of reaction products. This research is vital for understanding the environmental impact and safety of such compounds when exposed to light (L. Guoguang et al., 2001).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGMAOQFSFHHET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)

![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)

![4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2680497.png)

![2-amino-1-butyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2680499.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680502.png)